molecular formula C14H21NO2 B250043 Tert-butyl (2-ethyl-6-methylphenyl)carbamate

Tert-butyl (2-ethyl-6-methylphenyl)carbamate

Cat. No. B250043
M. Wt: 235.32 g/mol
InChI Key: OGVZYMMKCAHSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-ethyl-6-methylphenyl)carbamate, also known as Boc-protected phenylalanine, is a chemical compound widely used in the field of organic chemistry. It is a type of carbamate that is used as a protecting group for amino acids during the synthesis of peptides.

Mechanism of Action

Tert-butyl (2-ethyl-6-methylphenyl)carbamate acts as a protecting group for amino acids during peptide synthesis. It is added to the amino acid to protect it from unwanted reactions during the peptide synthesis process. Once the peptide synthesis is complete, tert-butyl (2-ethyl-6-methylphenyl)carbamate can be removed by treatment with an acid, such as trifluoroacetic acid, to reveal the unprotected amino acid.
Biochemical and Physiological Effects:
Tert-butyl (2-ethyl-6-methylphenyl)carbamate has no known biochemical or physiological effects. It is used solely as a protecting group in organic chemistry.

Advantages and Limitations for Lab Experiments

Tert-butyl (2-ethyl-6-methylphenyl)carbamate is a commonly used protecting group in peptide synthesis due to its stability and ease of removal. It can be removed under mild conditions, which is beneficial for preserving the integrity of the peptide. However, the use of tert-butyl (2-ethyl-6-methylphenyl)carbamate can also lead to unwanted side reactions, such as racemization, and can increase the overall cost of peptide synthesis.

Future Directions

Future research on tert-butyl (2-ethyl-6-methylphenyl)carbamate could focus on developing new protecting groups that are more efficient and cost-effective. Additionally, research could explore the use of tert-butyl (2-ethyl-6-methylphenyl)carbamate in the synthesis of new pharmaceuticals and bioactive compounds. Finally, further research could investigate the potential side reactions and limitations of using tert-butyl (2-ethyl-6-methylphenyl)carbamate in peptide synthesis.

Synthesis Methods

Tert-butyl (2-ethyl-6-methylphenyl)carbamate can be synthesized by reacting tert-butyl chloroformate with 2-ethyl-6-methylphenol and then reacting the resulting product with ammonia. This reaction produces tert-butyl (2-ethyl-6-methylphenyl)carbamate, which can be purified by recrystallization.

Scientific Research Applications

Tert-butyl (2-ethyl-6-methylphenyl)carbamate is widely used in the field of organic chemistry as a protecting group for amino acids during peptide synthesis. It is also used in the synthesis of various pharmaceuticals and bioactive compounds. Tert-butyl (2-ethyl-6-methylphenyl)carbamate is a versatile compound that can be used in a variety of research applications.

properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-6-methylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-6-11-9-7-8-10(2)12(11)15-13(16)17-14(3,4)5/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

OGVZYMMKCAHSRE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)OC(C)(C)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)OC(C)(C)C)C

Origin of Product

United States

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